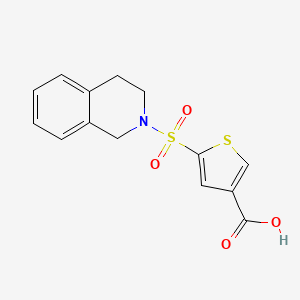

![molecular formula C22H24N2O4 B2847512 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide CAS No. 898439-24-2](/img/structure/B2847512.png)

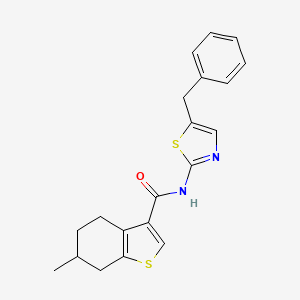

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound. It also contains a cyclopropanecarbonyl group and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a cyclopropane ring, and a benzamide group. The presence of these functional groups would influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline ring might make the compound aromatic and relatively stable .Scientific Research Applications

Cyclopropanols in Synthesis

A study by Ilangovan et al. (2013) demonstrates the use of cyclopropanols in synthesizing γ-carbonyl quinones through oxidative ring opening, which is applied in the creation of cytotoxic natural products like 4,6-dimethoxy-2,5-quinodihydrochalcone and evelynin. This showcases the chemical's utility in producing complex quinone structures that may have cytotoxic properties (Ilangovan, Saravanakumar, & Malayappasamy, 2013).

Quinoline Derivatives and Bioactivity

Podolsky et al. (2017) explored the psycho- and neurotropic effects of novel quinoline derivatives, identifying compounds with specific sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. These findings indicate the potential of quinoline derivatives in developing new psychoactive drugs (Podolsky, Shtrygol’, & Zubkov, 2017).

Cyclopropanation Processes

Szakonyi et al. (2002) investigated cyclopropanation processes on N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, leading to derivatives that could be considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. This research contributes to the methodology of synthesizing complex heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Phototoxic Organometallic Compounds for Cancer Therapy

Leonidova et al. (2014) studied Re(I) organometallic compounds as photodynamic therapy (PDT) photosensitizers, investigating their singlet oxygen generation and potential for selective cancer therapy. This research points to the application of such compounds in developing targeted cancer treatments (Leonidova, Pierroz, Rubbiani, Heier, Ferrari, & Gasser, 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-17-9-10-18(20(13-17)28-2)21(25)23-16-8-7-14-4-3-11-24(19(14)12-16)22(26)15-5-6-15/h7-10,12-13,15H,3-6,11H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEBDZHIBCFYSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2847430.png)

![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2847431.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B2847434.png)

![2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2847436.png)

![2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide](/img/structure/B2847438.png)

![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2847442.png)